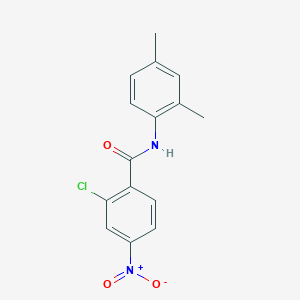![molecular formula C20H20ClNO3 B11700327 butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate](/img/structure/B11700327.png)
butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a butyl ester group attached to a benzoate moiety, which is further substituted with a 2-chlorophenyl propenoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate typically involves the esterification of 3-aminobenzoic acid with butanol in the presence of a suitable catalyst, such as sulfuric acid. The resulting butyl 3-aminobenzoate is then reacted with 3-(2-chlorophenyl)-2-propenoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be employed in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Butyl 3-{[(2E)-3-(2-methylphenyl)-2-propenoyl]amino}benzoate
- Butyl 3-{[(2E)-3-(4-chlorophenyl)-2-propenoyl]amino}benzoate
- Butyl 3-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate
Uniqueness
Butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H20ClNO3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
butyl 3-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C20H20ClNO3/c1-2-3-13-25-20(24)16-8-6-9-17(14-16)22-19(23)12-11-15-7-4-5-10-18(15)21/h4-12,14H,2-3,13H2,1H3,(H,22,23)/b12-11+ |
InChI Key |
SPUZCTVFXPESII-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide](/img/structure/B11700249.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11700254.png)
![(4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700262.png)
![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700279.png)

![2-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B11700293.png)
![2-Oxo-2-phenylethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B11700297.png)
![N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11700304.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B11700317.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B11700324.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11700335.png)
![(3E)-1-(4-chlorophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700337.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzohydrazide](/img/structure/B11700338.png)
